Enhanced Antiproliferative Potency of Pyrazolo[3,4-d]pyrimidine Derivatives Bearing 3-Chloro-6-(methylthio) Core Against A549 Lung Carcinoma Cells
Derivatives synthesized from a key intermediate containing the 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold demonstrate significantly enhanced antiproliferative activity compared to the standard chemotherapeutic agent doxorubicin. The hit compound 1a, derived from this scaffold, exhibited an IC50 of 2.24 µM against the A549 lung adenocarcinoma cell line, representing a 4.1-fold improvement over doxorubicin's IC50 of 9.20 µM in the same assay [1]. This superior potency underscores the value of this specific core for developing potent anticancer leads.
| Evidence Dimension | Antiproliferative activity (IC50) against A549 human lung adenocarcinoma cells |
|---|---|
| Target Compound Data | Compound 1a (derived from the 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold): IC50 = 2.24 µM |
| Comparator Or Baseline | Doxorubicin: IC50 = 9.20 µM |
| Quantified Difference | 4.1-fold improvement (lower IC50) for the target scaffold-derived compound |
| Conditions | Cell-based screen using A549 human lung adenocarcinoma cell line |
Why This Matters
This data provides a direct, quantitative justification for selecting the 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold as a starting point for lead optimization, as it demonstrates a clear potency advantage over a well-established chemotherapeutic benchmark.
- [1] He, H.-Y., Zhao, J.-N., Jia, R., Zhao, Y.-L., Yang, S.-Y., Yu, L.-T., & Yang, L. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 16(12), 10685-10694. View Source
